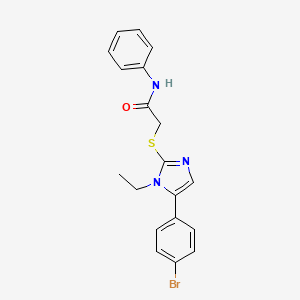

![molecular formula C11H13ClN2O2 B2620415 3-[(chloroacetyl)amino]-N-ethylbenzamide CAS No. 923243-30-5](/img/structure/B2620415.png)

3-[(chloroacetyl)amino]-N-ethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

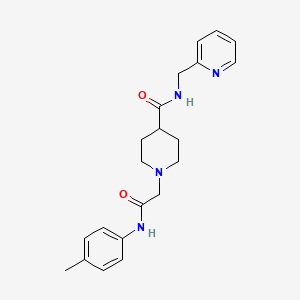

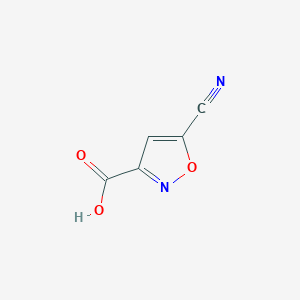

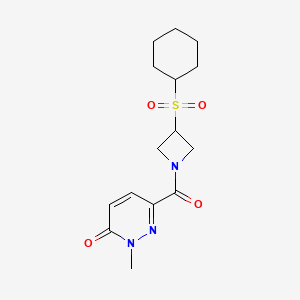

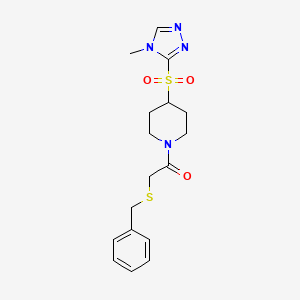

3-[(chloroacetyl)amino]-N-ethylbenzamide is a synthetic compound used in proteomics research . It has a molecular formula of C11H13ClN2O2 and a molecular weight of 240.69 .

Synthesis Analysis

The synthesis of compounds similar to this compound, such as N-chloroacetanilides and amides, can be achieved using acid chlorides under metal-free neutral conditions . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .Chemical Reactions Analysis

The reaction between acyl chlorides (acid chlorides) and amines, such as in the case of this compound, involves a nucleophilic addition/elimination mechanism . The reaction begins with a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine. This is followed by the reformation of the carbon-oxygen double bond and the expulsion of a chloride ion .Mechanism of Action

Target of Action

The primary target of 3-[(chloroacetyl)amino]-N-ethylbenzamide It is mentioned that this compound is used for proteomics research , which suggests that it may interact with proteins or enzymes in the body.

Mode of Action

The specific mode of action of This compound Given its use in proteomics research , it is likely that it interacts with its targets by binding to them, thereby affecting their function.

Biochemical Pathways

The specific biochemical pathways affected by This compound As a compound used in proteomics research , it may influence various biochemical pathways by interacting with different proteins or enzymes.

Result of Action

The molecular and cellular effects of This compound Given its use in proteomics research , it can be inferred that it may have significant effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

It is known that acyl chlorides, such as the chloroacetyl group in this compound, can react with primary amines in a nucleophilic addition/elimination reaction . This suggests that 3-[(chloroacetyl)amino]-N-ethylbenzamide could potentially interact with proteins or other biomolecules containing amine groups.

Molecular Mechanism

It is known that reactions at the benzylic position, such as the one in this compound, are important for synthesis problems .

Metabolic Pathways

It is known that acyl chlorides can participate in various reactions, including nucleophilic addition/elimination reactions .

Subcellular Localization

Protein localization predictors like WoLF PSORT can convert protein amino acid sequences into numerical localization features based on sorting signals, amino acid composition, and functional motifs .

Properties

IUPAC Name |

3-[(2-chloroacetyl)amino]-N-ethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-2-13-11(16)8-4-3-5-9(6-8)14-10(15)7-12/h3-6H,2,7H2,1H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTGCJLPHZXKHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2620341.png)

![6-Amino-7-(benzenesulfonyl)-5-(1,3-benzodioxol-5-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2620345.png)

![N,N-diethyl-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2620346.png)

![tert-butyl 3-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]indole-1-carboxylate](/img/structure/B2620347.png)

![2-[(5-Phenyl-1H-imidazol-2-yl)sulfanyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2620354.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2620355.png)